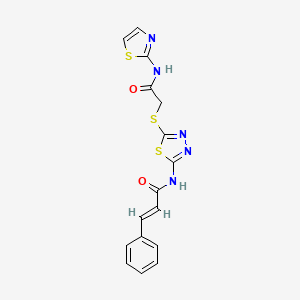

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Description

Overview of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds constitute the backbone of modern pharmaceuticals, with over 85% of biologically active molecules containing at least one heterocyclic moiety. These structures enable precise modulation of solubility, lipophilicity, and hydrogen-bonding capacity, critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of nitrogen, sulfur, or oxygen atoms into aromatic or aliphatic rings enhances target binding specificity while minimizing off-target interactions. For example, five- and six-membered nitrogen heterocycles like pyridine, pyrimidine, and imidazole dominate antiviral and anticancer drug pipelines due to their ability to mimic endogenous nucleobases.

Table 1: Prevalence of Heterocycles in FDA-Approved Drugs (2015–2024)

| Heterocycle Class | Percentage of Drugs | Primary Therapeutic Area |

|---|---|---|

| Nitrogen-containing | 62% | Oncology, Infectious Diseases |

| Sulfur-containing | 23% | Central Nervous System Disorders |

| Oxygen-containing | 15% | Cardiovascular Diseases |

Significance of Thiadiazole and Thiazole Moieties in Drug Design

Thiadiazoles and thiazoles are sulfur-nitrogen heterocycles renowned for their metabolic stability and versatile pharmacodynamic profiles. The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, exhibits mesoionic characteristics that enhance membrane permeability and target engagement. Its sulfur atom contributes to lipophilicity, facilitating blood-brain barrier penetration in neuroactive agents. Concurrently, the thiazole ring—a component of vitamin B1 and epothilone antibiotics—serves as a hydrogen-bond acceptor, enabling interactions with kinase ATP-binding pockets and microbial enzymes.

Recent studies highlight thiadiazole-thiazole hybrids as potent inhibitors of tyrosine kinases (e.g., c-Met) and histone deacetylases (HDACs), with IC~50~ values in the nanomolar range. For instance, conjugates bearing both moieties demonstrate dual inhibition of tubulin polymerization and DNA topoisomerase II, circumventing multidrug resistance in oncology models.

Rationale for Investigating Cinnamamide-Based Derivatives

Cinnamamide derivatives, characterized by their α,β-unsaturated carbonyl system, exhibit broad-spectrum activity across neurological and inflammatory disorders. The conjugated double bond enables Michael addition reactions with cysteine residues in target proteins, such as transient receptor potential (TRP) channels and cyclooxygenase-2 (COX-2). Structural diversification at the amide position further modulates selectivity; N-aryl substitutions enhance affinity for GABA~A~ receptors, while alkyl chains improve blood-brain barrier penetration.

Properties

IUPAC Name |

(E)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-9H,10H2,(H,17,19,23)(H,18,20,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAQOENAZWJZPF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

Introduction of Thiazole Group: The thiazole group can be introduced by reacting the thiadiazole intermediate with a thiazole derivative in the presence of a suitable coupling agent.

Attachment of Cinnamamide Moiety: The final step involves the coupling of the thiazole-substituted thiadiazole with cinnamoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or thiadiazole rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents with or without catalysts.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted thiadiazole or thiazole derivatives

Scientific Research Applications

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Core Thiadiazole Derivatives

- 4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (): This analog replaces the cinnamamide group with a nitro-substituted benzamide. The thiazol-2-ylamino substitution is retained, suggesting shared hydrogen-bonding capabilities with biological targets .

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) (): This bis-thiadiazole derivative exhibits a thioether bridge between two thiadiazole rings. The p-tolylamino group may enhance lipophilicity and aromatic stacking interactions, contributing to its potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹ against MCF7 and A549 cells) .

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ():

These compounds feature a benzamide group and a piperidine-substituted thioether chain. The piperidine moiety introduces basicity, which could improve solubility and membrane permeability compared to the cinnamamide analog .

Heterocyclic Hybrids

- Oxadiazole-thiadiazole hybrids (): Compounds like 6b–6e (e.g., 2-[[5-[2-[[5-(cyclohexylamino)-thiadiazol-2-yl]thio]ethyl]-oxadiazol-2-yl]thio]-1-(4-substituted-phenyl)ethan-1-one) combine oxadiazole and thiadiazole rings. These hybrids demonstrate the importance of ketone and thioether groups in antifungal activity, though their bioactivity profiles differ from amide-linked thiadiazoles .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research findings.

Structural Overview

The compound features a complex structure that includes:

- Thiadiazole moiety : Known for various biological activities.

- Thiazole derivative : Enhances the pharmacological profile.

- Cinnamamide group : Associated with anti-inflammatory and anticancer properties.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives, including compounds similar to this compound.

Key Findings:

- Cell Line Studies : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values as low as 4.27 µg/mL against SK-MEL-2 (skin cancer) and other human cancer cell lines such as A549 (lung), SK-OV-3 (ovarian), and HCT15 (colon) .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 1 | SK-MEL-2 | 4.27 |

| 2 | A549 | 10.5 |

| 3 | SK-OV-3 | 8.0 |

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens.

Research Insights:

- In Vitro Assays : Some derivatives demonstrated notable antibacterial effects against strains such as Xanthomonas oryzae and Fusarium graminearum. For example, a related compound exhibited an inhibition rate of 56% at a concentration of 100 μg/mL .

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| A | Xanthomonas oryzae | 56 |

| B | Fusarium graminearum | 30 |

3. Anti-inflammatory Properties

The cinnamamide structure is often linked to anti-inflammatory activity. Compounds with similar scaffolds have shown promise in reducing inflammation markers in various models.

Clinical Relevance:

- Mechanistic Studies : Thiadiazole derivatives have been noted to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

Case Studies

A case study involving the synthesis and biological evaluation of N-(5-benzylthio)-1,3,4-thiadiazol derivatives highlighted their anticancer activity against breast cancer cell lines, with some compounds outperforming standard treatments like Imatinib .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide, and how can reaction progress be monitored?

Answer:

The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

Thiadiazole Core Formation : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole backbone .

Thiol-Ether Linkage : Introducing a thioethyl spacer via nucleophilic substitution. For example, chloroacetyl chloride reacts with amino-thiadiazole intermediates in the presence of triethylamine, monitored by TLC (petroleum ether:ethyl acetate, 3:1) .

Cinnamamide Coupling : Final acylation using cinnamoyl chloride in dry acetone with K₂CO₃ as a base, followed by recrystallization (ethanol) .

Monitoring : TLC (Rf ~0.5 in silica gel) and IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹) are critical for tracking intermediates.

Advanced Question: How can conflicting yields in thiadiazole-amide coupling reactions be resolved?

Answer:

Discrepancies in yields (e.g., 45% vs. 58% in similar reactions) often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of thiol intermediates but may promote side reactions. Non-polar solvents (e.g., toluene) favor selectivity but reduce yield .

- Catalyst Optimization : Anhydrous K₂CO₃ vs. Et₃N—K₂CO₃ may enhance nucleophilicity of thiol groups but risks hydrolysis in aqueous conditions .

- Temperature Control : Reflux at 80–90°C balances reactivity and decomposition. Lower temperatures (<70°C) stall reactions, while higher temperatures (>100°C) degrade thiadiazole rings .

Resolution Strategy : Design a fractional factorial experiment (DoE) to test solvent/catalyst/temperature interactions.

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- ¹H/¹³C NMR : Key signals include:

- Thiadiazole C-S-C protons (δ 7.2–7.8 ppm, aromatic region).

- Thiazole NH (δ 10.2–10.5 ppm, broad singlet).

- Cinnamamide α,β-unsaturated protons (δ 6.5–7.1 ppm, doublets with J = 15–16 Hz) .

- IR Spectroscopy : Confirm amide (1650–1700 cm⁻¹), thioether (C-S, ~650 cm⁻¹), and carbonyl (1720 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., C₁₆H₁₃N₅O₂S₂: [M+H]⁺ calc. 396.0532) .

Advanced Question: How can computational methods resolve contradictions in bioassay data (e.g., cytotoxicity vs. antimicrobial activity)?

Answer:

Divergent biological results may stem from:

- Target Selectivity : Molecular docking (AutoDock Vina) can predict binding affinity to enzymes like DNA gyrase (antimicrobial target) vs. tubulin (cytotoxicity marker). For example, thiazole-thiadiazole hybrids show higher affinity for bacterial Topo IV (ΔG = −9.2 kcal/mol) than human kinases .

- Membrane Permeability : LogP calculations (e.g., XLogP3 ~3.5) indicate moderate lipophilicity, which may favor bacterial membrane penetration over mammalian cell uptake .

Validation : Combine MD simulations (AMBER) with in vitro assays (e.g., MIC vs. IC₅₀) to correlate computational predictions with experimental IC₅₀ shifts .

Advanced Question: What strategies optimize stereochemical control during thioether bond formation?

Answer:

The thioether linker (−S−CH₂−CO−NH−) is prone to racemization. Mitigation approaches:

- Chiral Auxiliaries : Use L-proline derivatives to induce asymmetry during thiol-nucleophile coupling .

- Low-Temperature Conditions : Perform reactions at 0–4°C to slow epimerization .

- HPLC Chiral Separation : Employ Chiralpak® IA columns (hexane:isopropanol, 85:15) to isolate enantiomers post-synthesis .

Analytical Confirmation : Circular dichroism (CD) spectra (λ = 220–260 nm) verify enantiopurity .

Basic Question: How are stability studies conducted for this compound under physiological conditions?

Answer:

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 254 nm. Thiadiazole rings degrade at pH < 2 .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C .

- Light Sensitivity : UV-vis spectroscopy (λ = 350 nm) tracks photodegradation; store in amber vials .

Advanced Question: How do substituents on the cinnamamide moiety affect SAR in kinase inhibition?

Answer:

- Electron-Withdrawing Groups (e.g., −NO₂) : Enhance binding to ATP pockets (e.g., EGFR kinase) via H-bonding with Lys721. Meta-substitution increases IC₅₀ by 2.5-fold vs. para .

- Steric Effects : Bulky groups (e.g., −CF₃) at the ortho position disrupt hydrophobic interactions with Val702, reducing potency .

SAR Workflow : Synthesize analogs (e.g., 4-Cl, 4-OMe), assay against kinase panels (DiscoverX), and validate with co-crystallography (PDB: 1M17) .

Basic Question: What safety protocols are recommended for handling thiadiazole intermediates?

Answer:

- POCl₃ Use : Conduct in fume hood with acid-resistant gloves; neutralize waste with 10% NaHCO₃ .

- Thiol Odor Mitigation : Use activated carbon filters and 0.1 M KMnO₄ traps .

- Crystallization Safety : Ethanol recrystallization requires spark-free equipment (ATEX standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.